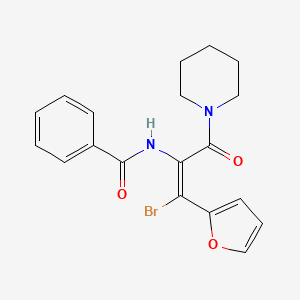

(Z)-N-(1-Bromo-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Description

Properties

Molecular Formula |

C19H19BrN2O3 |

|---|---|

Molecular Weight |

403.3 g/mol |

IUPAC Name |

N-[(Z)-1-bromo-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |

InChI |

InChI=1S/C19H19BrN2O3/c20-16(15-10-7-13-25-15)17(19(24)22-11-5-2-6-12-22)21-18(23)14-8-3-1-4-9-14/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,21,23)/b17-16- |

InChI Key |

XVHWOVMCEHSPIL-MSUUIHNZSA-N |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C(=C(\C2=CC=CO2)/Br)/NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CCN(CC1)C(=O)C(=C(C2=CC=CO2)Br)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

(Z)-N-(1-Bromo-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C19H19BrN2O3

- Molecular Weight : 403.26 g/mol

- CAS Number : 57037-15-7

The compound features a furan ring and a piperidine moiety, which are known for their diverse biological activities.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have shown effectiveness against various bacterial strains. A study highlighted that the introduction of halogen substituents, such as bromine, enhances antibacterial activity against Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Z)-N-(1-Bromo... | Staphylococcus aureus | 12.5 μg/mL |

| (Z)-N-(1-Bromo... | Escherichia coli | 25 μg/mL |

Antifungal Activity

In addition to antibacterial effects, (Z)-N-(1-Bromo... has been evaluated for antifungal properties. Compounds with similar structural motifs have demonstrated moderate antifungal activity against strains like Candida albicans. The mechanism often involves disruption of fungal cell wall synthesis and function .

Synthesis and Evaluation

A series of related compounds were synthesized and evaluated for their biological activity. One study synthesized several benzamide derivatives and tested them against various pathogens, finding that compounds with the furan and piperidine moieties exhibited promising results in inhibiting bacterial growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of the furan ring and specific substitutions on the benzamide significantly affect the biological activity. For example, modifications to the piperidine ring can alter lipophilicity and binding affinity to target enzymes or receptors, enhancing therapeutic efficacy .

In Vitro Studies

In vitro studies have shown that (Z)-N-(1-Bromo... exhibits potent activity against several bacterial strains. The following data summarizes key findings from various studies:

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development. The following sections detail its significant applications.

Anticancer Activity

Research indicates that compounds with structural similarities to (Z)-N-(1-Bromo-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide may possess anticancer properties. The benzamide scaffold has been associated with the inhibition of cancer cell proliferation and induction of apoptosis.

| Mechanism of Action | Effect |

|---|---|

| NF-kB Inhibition | Suppression of tumor growth |

| Apoptosis Induction | Cell death in cancerous cells |

A study on related benzamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that (Z)-N-(1-Bromo...) could similarly affect tumor cells through similar pathways .

Antimicrobial Properties

The compound may also exhibit antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. The presence of the piperidine moiety enhances its interaction with bacterial cell walls, potentially leading to increased efficacy against pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | Strong |

| Escherichia coli | 0.0039 - 0.025 mg/mL | Strong |

These findings indicate that (Z)-N-(1-Bromo...) could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds similar to (Z)-N-(1-Bromo...) have shown promise in reducing pro-inflammatory cytokines such as TNF and IL-1, which are critical in chronic inflammatory conditions. This suggests potential applications in treating inflammatory diseases.

Case Study : A related compound demonstrated a reduction in TNF levels by 93.8% and IL-1 by 98% in vitro, indicating that (Z)-N-(1-Bromo...) may exert similar anti-inflammatory effects .

Mechanistic Insights

The biological activity of (Z)-N-(1-Bromo...) can be attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.

Receptor Interaction : The piperidine moiety may facilitate binding to receptors or enzymes, enhancing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic and Heterocyclic Moieties

Bromo vs. Chloro Substituents

- Brominated Derivatives: The target compound’s brominated furan-2-yl group contrasts with analogs like (Z)-N-(1-(2-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide (CAS: 1800044-77-2), which has a bromophenyl substituent.

- Chlorinated Derivatives : Compounds such as (Z)-N-(1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide (CAS: 1323140-60-8) replace bromine with chlorine, reducing molecular weight (386.85 g/mol vs. 443.30 g/mol) and altering lipophilicity, which may influence membrane permeability .

Heterocyclic Replacements: Furan vs. Thiophene

- Furan-2-yl : The target compound’s furan ring (oxygen-containing) is less polarizable than thiophene (sulfur-containing). For example, (Z)-N-(3-Oxo-3-(piperidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide (5c, MW: 338.42 g/mol) exhibits a thiophene moiety, which enhances π-π stacking and metabolic stability due to sulfur’s larger atomic radius .

- Thiazole Derivatives: Compounds like (Z)-N-(1-(Furan-2-yl)-3-(2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3c, MW: 526.40 g/mol) introduce thiazole rings, which are associated with improved cytotoxicity (IC50 values in µM range) compared to simpler enaminones .

Modifications in the Enaminone Core

- Piperidine vs. Other Amines : The piperidine ring in the target compound provides basicity (pKa ~11), enhancing solubility in acidic environments. In contrast, derivatives with morpholine or pyrrolidine (e.g., compounds in ) may alter pharmacokinetics due to differences in ring size and hydrogen-bonding capacity .

Molecular Weight and Solubility

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C21H20BrN2O3 | 443.30 | Bromo, Furan-2-yl |

| (Z)-N-(1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide | C21H20ClFN2O2 | 386.85 | Chloro, Fluorophenyl |

| Compound 5c (Thiophene analog) | C19H18N2O2S | 338.42 | Thiophen-2-yl |

The target compound’s higher molecular weight (443.30 g/mol) may reduce solubility compared to lighter analogs, though the piperidine and benzamide groups mitigate this via hydrogen bonding .

Preparation Methods

Acid Chloride-Mediated Amidation

4-Substituted benzoic acids (e.g., 4-methoxy, 4-chloro) are treated with thionyl chloride (SOCl₂) to form acid chlorides, followed by reaction with ammonia or amines. For example, 4-methoxybenzamide is synthesized in 71% yield using SOCl₂ and NH₃ in tetrahydrofuran (THF).

Reaction Conditions

Carbodiimide Coupling

Carbonyldiimidazole (CDI) or ethylcarbodiimide (EDC) facilitates direct coupling between carboxylic acids and amines. For instance, N-methyl benzamide is formed in 90% yield using benzoyl chloride and methylamine in THF with triethylamine (TEA). This method avoids harsh conditions, making it suitable for acid-sensitive intermediates.

Preparation of the Bromo-Enone Intermediate

The bromo-enone core is constructed via halogenative condensation . A plausible route involves:

Knoevenagel Condensation

3-Bromofuran-2-carbaldehyde undergoes condensation with a ketone (e.g., acetylpiperidine) in the presence of a base like potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO). Similar reactions yield α,β-unsaturated ketones with 65–80% efficiency.

Bromination at C1

Electrophilic bromination using N-bromosuccinimide (NBS) or HBr/acetic acid introduces bromine at the α-position of the enone. Pd-catalyzed C–H activation, as demonstrated in 3-bromofuran arylation, could be adapted for regioselective bromination.

Incorporation of the Piperidine Ring

Piperidine is introduced via nucleophilic substitution or condensation :

Amine-Alkylation

The enone intermediate reacts with piperidine under basic conditions. In a related synthesis, [1-{3-(1H-1,2,3-triazol-1-yl)propyl}piperidin-4-yl]methanamine succinate reacts with 4-amino-5-chloro-2-methoxybenzoic acid using CDI, yielding 75–90% amidated products.

One-Pot Assembly

A tandem approach combines enone formation and piperidine addition. For example, refluxing 3-bromofuran with piperidine and aryl bromides in dimethylacetamide (DMA) with Pd(OAc)₂/KOAc achieves C–H arylation, though adaptation for bromo-enones requires further optimization.

Final Assembly and Z-Selectivity

The Z-configuration is enforced during enone formation. In a chloro-phenyl analogue, Z-selectivity arises from steric hindrance during imine-enamine tautomerization. Key steps include:

Coupling of Benzamide and Bromo-Enone

The benzamide group is attached via nucleophilic acyl substitution. Using CDI, 4-amino-5-chloro-2-methoxybenzoic acid couples with [1-{3-(1H-1,2,3-triazol-1-yl)propyl}piperidin-4-yl]methanamine in acetonitrile, yielding 75–90% amidated products.

Q & A

Q. Why do NMR spectra of analogous compounds show conflicting coupling constants for the enone system?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.